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Compound of Interest

Compound Name: 2-Nitrocyclohexanone

Cat. No.: B1217707

For researchers, scientists, and professionals in drug development, understanding the nuanced
structural forms of molecules is paramount. 2-Nitrocyclohexanone, a key chemical entity,
exists as a dynamic equilibrium of tautomeric forms, primarily the keto and enol structures. This
guide provides a comprehensive spectroscopic comparison of these tautomers, supported by
experimental data, to facilitate a deeper understanding of their distinct characteristics.

The interconversion between the keto and enol tautomers of 2-nitrocyclohexanone is a
fundamental example of constitutional isomerism where the isomers readily interconvert. This
equilibrium is sensitive to solvent polarity and pH, influencing the molecule's reactivity and
potential biological activity. Spectroscopic techniques offer a powerful lens to probe this
equilibrium and characterize the individual tautomers.

Tautomeric Equilibrium

The equilibrium between the 2-nitrocyclohexanone keto and enol forms is illustrated below.
The enol form is stabilized by the formation of an intramolecular hydrogen bond and
conjugation of the double bond with the nitro group.

2-Nitro-1-cyclohexen-1-ol (Enol form)

Deprotonation

2-Nitrocyclohexanone (Keto form) Deprotonation /C}
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Caption: Tautomeric equilibrium of 2-Nitrocyclohexanone.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the keto and enol tautomers
of 2-nitrocyclohexanone. While experimental data for the keto form is readily available, the
enol form is often characterized in solution in equilibrium with the keto form. Therefore, some of
the enol data is based on theoretical calculations and expected spectroscopic shifts.

'H NMR Spectroscopy
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Keto Tautomer
(Ppm)

Proton

Enol Tautomer .
Key Differences
(Expected, ppm)

a-H ~4.8 (dd)

The methine proton
adjacent to the nitro
) and carbonyl groups
No signal ) )
in the keto form is
absent in the enol

form.

Enolic OH No signal

A characteristic
downfield, broad
singlet for the hydroxyl
~10-15 (broad s) g _ _ y _ Y
proton is a definitive
feature of the enol

tautomer.

Vinylic H No signal

The appearance of a
signal in the vinylic
region indicates the
~6.0-65(s) presence of the C=C
double bond in the

enol form.

Cyclohexane Ring
1.8-2.6 (m)
Protons

The signals for the
other ring protons will
show some shifts due

1826 (m) to the change in the
electronic

environment.

3C NMR Spectroscopy
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Carbon

Keto Tautomer
(Ppm)

Enol Tautomer
(Expected, ppm)

Key Differences

C=0

~200

No signal

The carbonyl carbon
signal disappears in

the enol form.

C-NO2

~100-110

The carbon bearing
the nitro group is
shifted downfield in
the enol form due to
the change in
hybridization and

electronic effects.

C=C-OH

No signal

~140-150

The appearance of a
signal for the sp?
carbon attached to the
hydroxyl group is
characteristic of the

enol.

C=C-NO2

No signal

~110-120

The appearance of a
signal for the sp?
carbon attached to the
nitro group is
characteristic of the

enol.

IR Spectroscopy
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Vibrational Mode

Keto Tautomer
(cm=1)

Enol Tautomer
(Expected, cm~1)

Key Differences

C=0 Stretch

~1715 (strong)

Absent

The strong carbonyl
absorption is absent in
the IR spectrum of the

pure enol tautomer.

O-H Stretch

Absent

3200-3600 (broad)

A broad absorption
band corresponding to
the hydroxyl group is
a key feature of the

enol.

C=C Stretch

Absent

~1640 (medium)

A band corresponding
to the carbon-carbon
double bond stretch
appears for the enol

form.

N-O Stretch

(asymmetric)

~1550 (strong)

~1520 (strong)

The nitro group
stretch may shift to a
lower frequency in the
enol due to

conjugation.

N-O Stretch

(symmetric)

~1370 (strong)

~1350 (strong)

A slight shift may be
observed for the
symmetric stretch as

well.

UV-Vis Spectroscopy

In aqueous solutions, the keto and enol forms of 2-nitrocyclohexanone exhibit distinct UV-Vis
absorption maxima, which are pH-dependent.
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Molar Absorptivity (g,

Tautomer/Species Amax (nm) Conditions
M~icm~1)

Keto form ~280 Not reported Acidic to neutral pH

Enol form ~336 Not reported pH dependent

Not explicitly reported,
] but contributes to ]
Enolate anion ) ) Not reported Alkaline pH
absorption at higher

pH

A study by Angelini et al. (2007) determined the pKa values for both the keto and enol forms in
aqueous solution.[1]

o pKa (Keto form): 5.97[1]
e pKa (Enol form): 4.78[1]

Experimental Protocols
UV-Vis Spectrophotometry for pKa Determination

The following is a summary of the experimental protocol used by Angelini et al. (2007) to
determine the pKa values of the keto and enol forms of 2-nitrocyclohexanone.[1]

Instrumentation: A UV-Vis spectrophotometer equipped with a thermostated cell holder.

Sample Preparation: Solutions of 2-nitrocyclohexanone were prepared in various aqueous
buffers of known pH. The ionic strength was kept constant using a salt solution (e.g., NaCl).

Measurement:

e The UV-Vis spectrum of the 2-nitrocyclohexanone solution was recorded at different pH
values.

e The absorbance at the wavelength of maximum absorption for the enol form (around 336
nm) was monitored as a function of pH.
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e The pKa of the keto form was determined by plotting absorbance versus pH and fitting the
data to the appropriate Henderson-Hasselbalch equation.

e The pKa of the enol form was determined from the pH-rate profile of the ketonization
reaction, which was followed spectrophotometrically by monitoring the disappearance of the
enol absorption band.

Logical Workflow for Tautomer Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
nitrocyclohexanone tautomers.

Sample Preparation

2-Nitrocyclohexanone

Dissolve in appropriate solvent
(e.g., CDClIs for NMR, aqueous buffer for UV-Vis)

Spectros¢opic Analysis

FT-IR Spectroscopy

UV-Vis Spectroscopy

7 \
4 \ / 4/Da'tmerpretation \ R

Identify characteristic peaks for Determine pKa values
Keto and Enol forms (from pH-dependent UV-Vis data)

Quantify tautomer ratio
(from NMR integration or UV-Vis absorbance)
-
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Caption: Workflow for spectroscopic analysis of tautomers.

Conclusion

The spectroscopic comparison of 2-nitrocyclohexanone tautomers reveals distinct and
measurable differences in their NMR, IR, and UV-Vis spectra. While the keto form is the major
species under many conditions, the enol form plays a crucial role in the overall reactivity and
chemical properties of the molecule. Understanding these spectroscopic signatures is essential
for researchers working with this and similar compounds, enabling accurate identification,
gquantification, and manipulation of the tautomeric equilibrium for various applications in
chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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